molecular formula C10H10BrFO B14051658 1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one

1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one

Cat. No.: B14051658
M. Wt: 245.09 g/mol
InChI Key: SFFQWWQJQPQKSN-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H10BrFO and a molar mass of 245.09 g/mol . This compound is characterized by the presence of a bromine atom, a fluoromethyl group, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one typically involves the bromination of 2-(fluoromethyl)phenylpropan-1-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the desired position on the phenyl ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and various organic solvents.

    Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the binding affinity and specificity of the compound. The propanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

1-[3-bromo-2-(fluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H10BrFO/c1-2-10(13)7-4-3-5-9(11)8(7)6-12/h3-5H,2,6H2,1H3

InChI Key

SFFQWWQJQPQKSN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)Br)CF

Origin of Product

United States

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